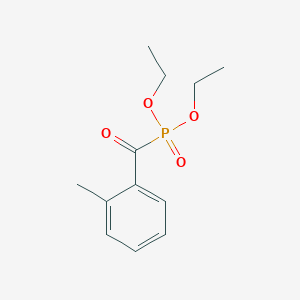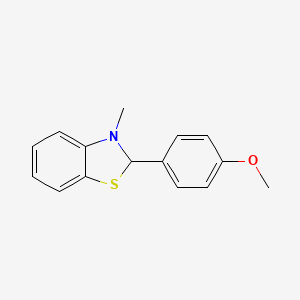
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl-: is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional substituents including a methoxyphenyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of arylaldehydes, 2-aminobenzothiazole, and isatoic anhydride or β-naphthol or ethyl/methyl acetoacetate in the presence of a catalyst such as agar . This method is advantageous due to its high yields, short reaction times, and environmentally benign conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like Fe3O4 nanoparticles, silica sulfuric acid, and ionic liquids has been reported to enhance the efficiency and scalability of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Chemistry: Benzothiazole derivatives are extensively studied for their role as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules with potential biological activities .
Biology: In biological research, benzothiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. They have shown promise in inhibiting the growth of various cancer cell lines and pathogenic microorganisms .
Medicine: Medicinal chemistry has explored benzothiazole derivatives for their potential as therapeutic agents. They are being studied for their ability to modulate biological targets such as enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and rubber. Their unique chemical properties enhance the performance and durability of these materials .
Mécanisme D'action
The mechanism of action of Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in anticancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Benzothiazole: The parent compound without additional substituents.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
4-Methylbenzothiazole: A derivative with a methyl group at the 4-position.
Uniqueness: Benzothiazole, 2,3-dihydro-2-(4-methoxyphenyl)-3-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and methyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
56864-76-7 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H15NOS/c1-16-13-5-3-4-6-14(13)18-15(16)11-7-9-12(17-2)10-8-11/h3-10,15H,1-2H3 |
Clé InChI |
YALYZUWMFJIPSU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


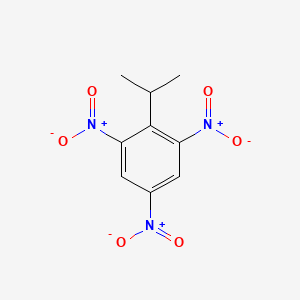
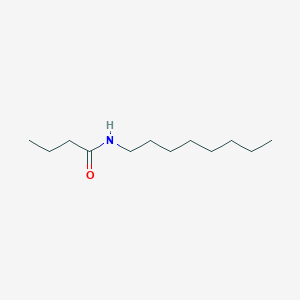
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
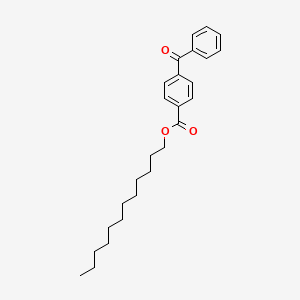
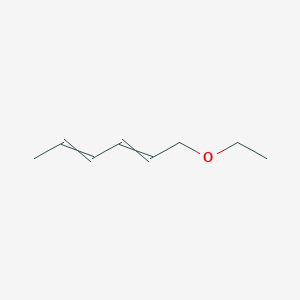
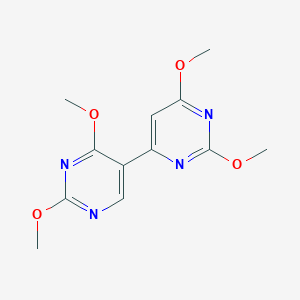
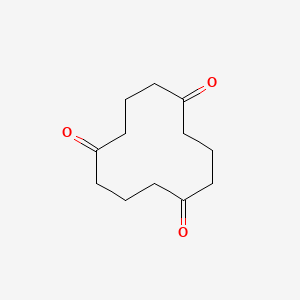
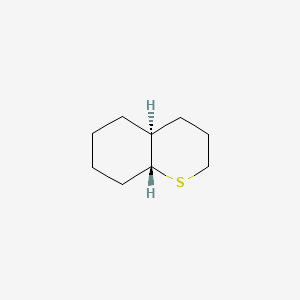
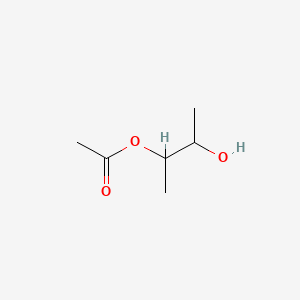
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

